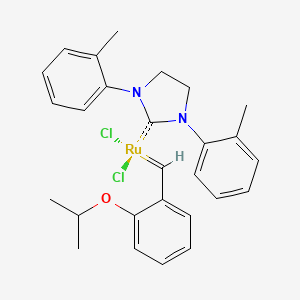

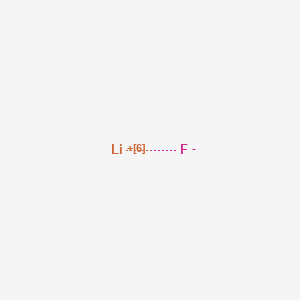

![molecular formula C8H7N3O B1511499 1-metil-1H-imidazo[4,5-b]piridina-2-carbaldehído CAS No. 57806-04-9](/img/structure/B1511499.png)

1-metil-1H-imidazo[4,5-b]piridina-2-carbaldehído

Descripción general

Descripción

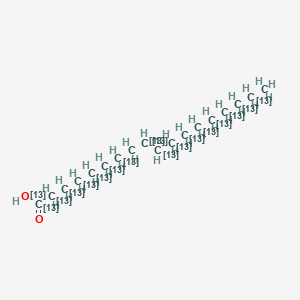

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H7N3O. It has a molecular weight of 161.16 . It is a solid substance and is stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is 1S/C8H7N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-5H,1H3 . This indicates that the compound contains one carbon atom attached to a methyl group (CH3), an imidazole ring fused with a pyridine ring, and a carbaldehyde group (CHO).Physical And Chemical Properties Analysis

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Mecanismo De Acción

Target of Action

Compounds with a similar imidazo[4,5-b]pyridine structure have been found to target gaba a receptors . They are also known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

Similar imidazo[4,5-b]pyridine derivatives have been found to act as positive allosteric modulators of gaba a receptors . This suggests that 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde might interact with its targets and cause changes in their activity, leading to downstream effects.

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Pharmacokinetics

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted investigations into their potential therapeutic significance . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Similar imidazo[4,5-b]pyridine derivatives have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a versatile intermediate for the synthesis of several heterocyclic compounds. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it is volatile and has a pungent odor, which can be a limitation in laboratory experiments.

Direcciones Futuras

1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde has a wide range of potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Further research is needed to determine the potential therapeutic applications of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. Additionally, further research is needed to explore the potential biochemical and physiological effects of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. Finally, further research is needed to explore the potential of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde as a catalyst in the synthesis of other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Ciencia de Materiales

Este compuesto pertenece a la clase de heterociclos aromáticos, que han mostrado un gran potencial en la ciencia de materiales . Se pueden utilizar en el desarrollo de dispositivos optoelectrónicos .

Sensores

Los derivados de imidazo[4,5-b]piridina se han utilizado en la creación de sensores . Su estructura química única les permite interactuar con varias sustancias, lo que los hace útiles para detectar moléculas específicas .

Campo Farmacéutico

En el campo farmacéutico, estos compuestos han mostrado resultados prometedores . Se han utilizado en el desarrollo de fármacos anticancerígenos .

Microscopía Confocal e Imagenología

Los derivados de imidazo[4,5-b]piridina se pueden utilizar como emisores para microscopía confocal e imagenología . Sus propiedades luminiscentes los hacen ideales para esta aplicación .

Interacción con ADN

Algunos derivados de imidazo[4,5-b]piridina han mostrado la capacidad de formar aductos de ADN e inducir daño al ADN . Esta propiedad se está estudiando por sus posibles aplicaciones en investigación genética y terapia .

Agentes Antituberculosos

Los análogos de imidazo[4,5-b]piridina han mostrado una potencia significativa contra Mycobacterium tuberculosis . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antituberculosos .

Safety and Hazards

Propiedades

IUPAC Name |

1-methylimidazo[4,5-b]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNGMNQXTCULHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC=C2)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743210 | |

| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57806-04-9 | |

| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

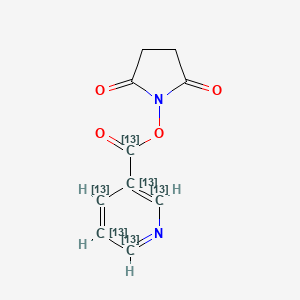

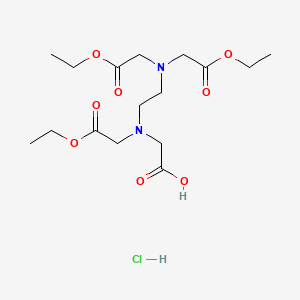

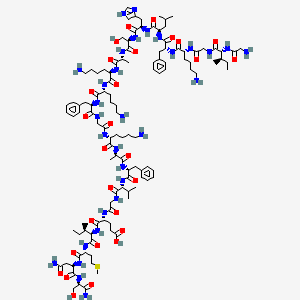

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate](/img/structure/B1511429.png)

![[5',5''-2H2]2'-deoxyadenosine 1-hydrate](/img/structure/B1511431.png)